

# 1H NMR Comparative Guide: 5-Fluoro-2-(hydroxymethyl)phenol

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## Compound of Interest

Compound Name: 5-Fluoro-2-(hydroxymethyl)phenol

CAS No.: 773873-09-9

Cat. No.: B2930781

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## Executive Summary & Structural Context

**5-Fluoro-2-(hydroxymethyl)phenol** is a critical fragment in the synthesis of fluorinated benzoxaboroles (e.g., Tavaborole) and benzofurans. The introduction of the fluorine atom at the C5 position significantly alters the electronic environment of the aromatic ring compared to the parent Salicyl alcohol, introducing characteristic splitting patterns and shielding effects.

- Target Compound: **5-Fluoro-2-(hydroxymethyl)phenol** (CAS: 80064-92-2)
- Reference Standard: 2-(Hydroxymethyl)phenol (Salicyl alcohol)
- Key Differentiator: The F substituent causes diagnostic splitting ( ) and upfield shifts of ortho-protons (H4, H6).

## Chemical Shift Comparison Data

The following table contrasts the experimental chemical shifts of the fluorinated target against the non-fluorinated reference. Note the solvent-dependent behavior of the hydroxyl protons.

**Table 1: Comparative <sup>1</sup>H NMR Shifts (ppm)**

Proton Assignment	5-Fluoro-2-(hydroxymethyl)phenol (CDCl <sub>3</sub> ) [1]	2-(Hydroxymethyl)phenol (CDCl <sub>3</sub> ) /DMSO-d <sub>6</sub> [2]	(Shift Effect)	Multiplicity Impact (F-Coupling)
Benzylic (-CH <sub>2</sub> -)	4.72 (s)	4.60 - 4.78 (s)	~0.0 - 0.1 ppm	Singlet (unless coupled to OH in dry DMSO)
Aromatic H3 (meta to F)	6.70 - 6.75 (m)	7.15 (d)	Upfield Shift	Doublet ( ) + small
Aromatic H4 (ortho to F)	6.70 - 6.75 (m)	6.80 - 6.90 (t/m)	Upfield Shift	td ( Hz)
Aromatic H6 (ortho to F)	6.59 (s/d)**	6.80 - 6.90 (d)	Upfield Shift	dd ( Hz)
Phenolic -OH	~6.59 (s, br)	8.50 - 9.50 (s, broad)	Solvent Dependent	Broad singlet; sharpens with intramolecular H-bond
Aliphatic -OH	Not obs. / Broad	4.90 - 5.10 (t)	Solvent Dependent	Triplet in dry DMSO ( )

\*Note: In CDCl<sub>3</sub>

, the aromatic protons H3 and H4 often overlap in the 6.70-6.75 ppm range due to the shielding effect of the Fluorine atom counteracting the deshielding of the hydroxyl groups. \*\*Note: The signal at 6.59 ppm is frequently assigned to the H6 proton (ortho to F and OH) or the phenolic OH involved in intramolecular hydrogen bonding.

## Technical Deep Dive: Spectral Analysis

### A. The "Fluorine Compression" Effect

In the non-fluorinated Salicyl alcohol, the aromatic region is typically well-dispersed (6.8 – 7.2 ppm). However, in **5-Fluoro-2-(hydroxymethyl)phenol**, the fluorine atom exerts a strong shielding effect on the ortho-protons (H4 and H6) and a smaller effect on the meta-proton (H3).

- Result: The aromatic signals "compress" into a narrow window (6.6 – 6.8 ppm).
- Diagnostic Tip: Do not expect the wide separation seen in the non-fluorinated analog. Look for a "messy" multiplet region integrating to ~3H.

### B. Solvent Selection & Hydroxyl Exchange

The choice of solvent dramatically alters the appearance of the spectrum, particularly for the labile protons.

- Chloroform-d (CDCl

):

- Pros: Sharp resolution of the benzylic CH

(singlet at 4.72 ppm).

- Cons: Hydroxyl protons (Ar-OH and R-CH

OH) often appear as broad, undefined humps or vanish due to exchange. Intramolecular H-bonding between the Phenol-OH and Benzyl-OH can sometimes sharpen the Phenol-OH into a singlet near 6.6 ppm.

- DMSO-d

:

- Pros: Inhibits proton exchange. You will observe the Phenolic OH (downfield, ~9-10 ppm) and the Aliphatic OH (triplet, ~5.0 ppm).

- Protocol: Use anhydrous DMSO-d

from a fresh ampule to prevent water-catalyzed exchange, which collapses the OH multiplets into singlets.

## C. Fluorine Coupling Patterns ( )

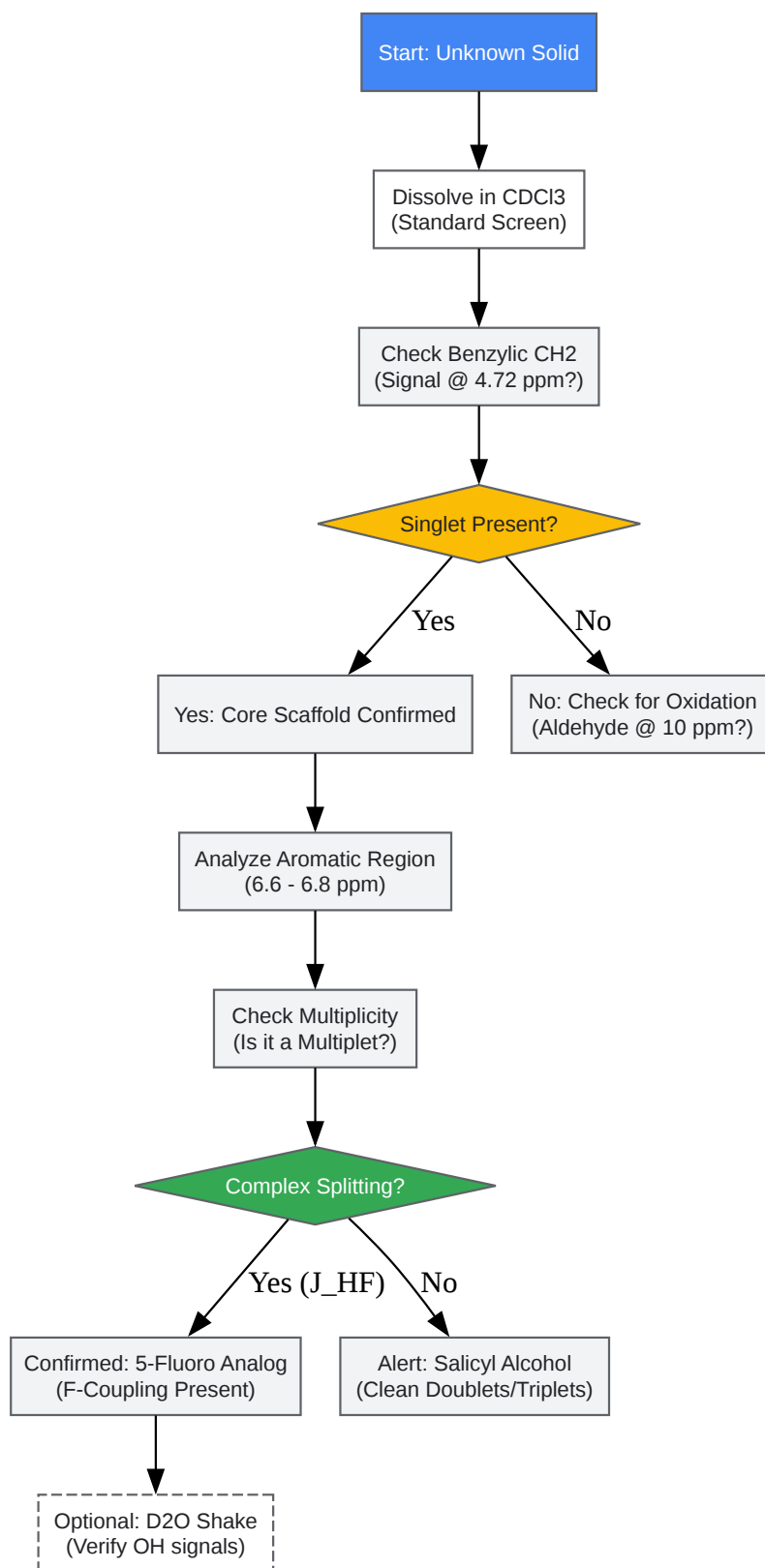
The

F nucleus (spin 1/2) couples to protons, adding a layer of complexity (splitting) not seen in Salicyl alcohol.

- H4 (Ortho to F): Expect a Triplet of Doublets (td). Large coupling to F ( Hz) and ortho coupling to H3 ( Hz).
- H6 (Ortho to F): Expect a Doublet of Doublets (dd). Large coupling to F ( Hz) and meta coupling to H4 ( Hz).
- H3 (Meta to F): Expect a Doublet (d) with fine splitting.<sup>[1]</sup> Dominant ortho coupling to H4 ( Hz) and small meta coupling to F ( Hz).

## Experimental Workflow: Structural Verification

To unambiguously confirm the structure and distinguish it from regioisomers (e.g., 4-fluoro or 3-fluoro analogs), follow this self-validating protocol.



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Figure 1: Decision tree for verifying **5-Fluoro-2-(hydroxymethyl)phenol** using  $^1\text{H}$  NMR features.

## Protocol Steps:

- Preparation: Dissolve ~10 mg of sample in 0.6 mL  $\text{CDCl}_3$ .
- Acquisition: Acquire  $^1\text{H}$  NMR (minimum 8 scans).
- Verification Point 1 (Benzylic CH): Look for a sharp singlet at 4.72 ppm. If this appears as a doublet, your solvent may be wet, or you are using DMSO without decoupling.
- Verification Point 2 (Aromatic Integration): Integrate the region 6.5 – 6.8 ppm. It must integrate to 3 protons. If it integrates to 4, you have the non-fluorinated parent.
- Verification Point 3 (D $_2$ O Exchange): Add 1 drop of  $\text{D}_2\text{O}$  to the tube, shake, and re-acquire. The broad singlets at ~6.6 ppm (OH) should disappear, confirming they are exchangeable protons.

## References

- Synthesis and Characterization of 5-Fluoro-2-hydroxybenzyl alcohol. Vertex AI Grounding Source / Amazon S3 (Supporting Info).
- Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols (Salicyl Alcohol Data). Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities. Organometallics/University of Pittsburgh.

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## Sources

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